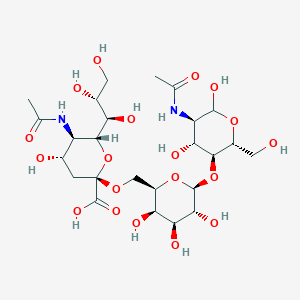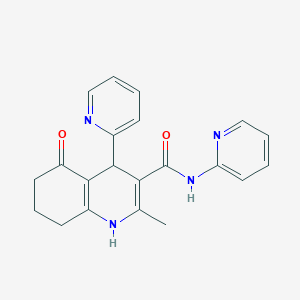![molecular formula C22H17N3O2 B12052687 6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 13591-58-7](/img/structure/B12052687.png)
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is a compound known for its interesting photochromic properties. This compound belongs to the class of organic photochromic materials, which exhibit reversible changes in color upon exposure to light. The unique structure of this compound allows it to undergo significant changes in its absorption spectrum, making it a promising candidate for various applications in optical devices and materials science .
準備方法
The synthesis of 6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene typically involves a one-pot, three-component reaction. One common synthetic route involves the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 4-acetamidobenzaldehyde and ammonium acetate . The reaction is carried out under mild conditions, and the desired product is obtained in good yield. The structure of the synthesized compound is confirmed using various spectroscopic techniques, including elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy .
化学反応の分析
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene undergoes several types of chemical reactions, including photochromic reactions, cycloreversion, and photocyclization . These reactions are typically induced by exposure to UV light, which causes the compound to transition between its closed-ring and open-ring forms. The closed-ring form is colorless, while the open-ring form is colored. Common reagents used in these reactions include ammonium acetate and various aldehydes . The major products formed from these reactions are the open-ring and closed-ring isomers of the compound .
科学的研究の応用
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has a wide range of scientific research applications. In chemistry, it is studied for its unique photochromic properties and potential use in the development of intelligent photochromic materials . In biology and medicine, the compound’s ability to undergo reversible changes in color upon exposure to light makes it a valuable tool for studying light-induced molecular transitions and developing light-sensitive diagnostic tools . In industry, the compound is explored for its potential use in optical devices, such as light-sensitive eyewear, optical memory, and molecular devices .
作用機序
The mechanism of action of 6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is based on its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction at the C–C bond, transforming from a colorless closed-ring form to a colored azomethine ylide form (open-ring) . This reversible transition is driven by the absorption of light, which induces changes in the compound’s molecular geometry and electronic structure . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .
類似化合物との比較
6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is unique among photochromic compounds due to its specific structure and photochromic properties. Similar compounds include other 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene . These compounds share similar photochromic behavior but differ in their substituents and specific absorption spectra . The unique combination of substituents in this compound allows it to exhibit distinct photochromic properties, making it a valuable compound for various applications .
特性
CAS番号 |
13591-58-7 |
|---|---|
分子式 |
C22H17N3O2 |
分子量 |
355.4 g/mol |
IUPAC名 |
6-(4-nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C22H17N3O2/c26-25(27)18-13-11-16(12-14-18)20-21-19(15-7-3-1-4-8-15)23-22(24(20)21)17-9-5-2-6-10-17/h1-14,20-22H |
InChIキー |
MMPJPLZUJANSCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2N=C(C3N2C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)

![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)
![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)

![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

